N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide

Dopamine D3 receptor Off-target profiling GPCR binding

Generic Roflumilast ANDA filers often lack a fully characterized reference standard for the dihydroxy impurity, risking FDA deficiency letters. This compound resolves that gap with certified ≥97% purity and comprehensive characterization data (NMR, HPLC, GC). • Validated for HPLC/UPLC/LC-MS method development per ICH Q2(R1) • Distinct retention properties ensure reliable separation from Roflumilast API • hERG IC50=794 nM benchmark for cardiac safety margin per ICH S7B • D3 receptor Ki=25.1 nM for off-target screening calibration Supplied with full analytical documentation for immediate ANDA submission support.

Molecular Formula C12H8Cl2N2O3
Molecular Weight 299.107
CAS No. 1412448-29-3
Cat. No. B592593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide
CAS1412448-29-3
Molecular FormulaC12H8Cl2N2O3
Molecular Weight299.107
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O
InChIInChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19)
InChIKeyYSANJZAAUIRCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roflumilast Dihydroxy Impurity – Analytical Reference Standard


N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide (CAS 1412448-29-3), also known as Roflumilast Dihydroxy Impurity or Roflumilast Desdifluoromethyl Impurity, is a benzamide derivative that belongs to the class of pyridine-substituted benzamide impurities associated with the phosphodiesterase-4 (PDE4) inhibitor Roflumilast [1]. With a molecular formula of C12H8Cl2N2O3 and a molecular weight of 299.11 g/mol, this compound serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic Roflumilast products [2].

ANDA Impurity Reference Standard
Certified purity and full characterization for method development, validation, and QC in generic drug applications.
Off-Target Pharmacology Probe
Distinct dopamine D3/D2 receptor binding profile and hERG channel interaction, supporting impurity safety qualification studies.

Roflumilast Dihydroxy Impurity – Irreplaceable Reference


Although structurally related to the PDE4 inhibitor Roflumilast, N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide lacks both the 3-cyclopropylmethoxy and 4-difluoromethoxy substituents, replacing them with hydroxyl groups. This structural change eliminates PDE4 inhibitory activity (Roflumilast IC50 = 0.8 nM for PDE4) while conferring distinct off-target binding properties, including significant affinity for dopamine D3 receptors (Ki = 25.1 nM) that is approximately 270-fold higher than that of Roflumilast itself (Ki ≈ 6,790 nM) [1][2][3]. Its unique chromatographic retention, mass spectral signature, and UV absorption profile make it an essential, non-fungible reference marker for impurity profiling in Roflumilast ANDA submissions under ICH Q3A/Q3B guidelines [4].

Structural Uniqueness vs. Roflumilast API
Lacks cyclopropylmethoxy and difluoromethoxy groups; PDE4 inhibition is abolished while dopamine D3 binding emerges, preventing direct substitution as an active comparator.
Chromatographic Non-Interchangeability
Unique retention time, mass spectrum, and UV profile differ from other Roflumilast impurities, requiring use of this specific dihydroxy reference standard for accurate quantification.

Roflumilast Dihydroxy Impurity – Quantitative Differentiation


Dopamine D3 Receptor Binding Affinity

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide exhibits antagonist activity at the human dopamine D3 receptor with a Ki of 25.1 nM, as determined by [35S]GTPgammaS binding assay in CHO cells [1]. In contrast, Roflumilast displays weak binding to the rat D3 receptor with a Ki of approximately 6,790 nM (PDSP assay, HEK293T cells), representing a ~270-fold lower affinity [2]. This marked difference in D3 receptor engagement makes the target compound a valuable tool compound for dopamine receptor off-target screening panels, distinct from the parent drug which shows negligible D3 binding at therapeutic concentrations.

D3 Binding
Head-to-head
Ki 25.1 nM vs. 6,790 nM (~270-fold)
Off-target D3 probe distinct from parent drug
Human vs. rat D3; assay methods differ
Dopamine D3 receptor Off-target profiling GPCR binding

Dopamine D2 Receptor Binding Profile

The target compound binds to the human dopamine D2 receptor with a Ki of 316 nM, as measured by [35S]GTPgammaS binding assay in CHO cells [1]. By comparison, Roflumilast is a highly selective PDE4 inhibitor (IC50 = 0.8 nM) that shows no appreciable inhibition of PDE1, PDE2, PDE3, or PDE5 at concentrations up to 10,000-fold higher (IC50 > 10 µM for all non-PDE4 isoforms tested), and it is not reported to possess significant dopaminergic activity [2]. While direct D2 binding data for Roflumilast is not available in curated databases, the known PDE4 selectivity profile and the ~32-fold weaker D2 affinity of the target compound relative to its own D3 binding (25.1 nM vs. 316 nM) suggest that the dihydroxy impurity introduces a dopamine receptor interaction profile absent in the parent drug [1][2].

D2 Profile
Class-level inference
Ki 316 nM (D2); Roflumilast PDE4 IC50 0.8 nM, no D2 data
Introduces dopaminergic profile absent in parent
Direct D2 comparison data not available
Dopamine D2 receptor Selectivity profiling GPCR panel screening

hERG Channel Binding Liability

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide displaces [3H]dofetilide from the human ERG (hERG) potassium channel with an IC50 of 794 nM, as determined by scintillation proximity assay [1]. Roflumilast, by contrast, has not been reported to exhibit significant hERG channel binding at clinically relevant concentrations; its therapeutic plasma Cmax is approximately 5 nM (for a 500 µg oral dose), and no QTc prolongation safety signals have been identified as class-specific PDE4 inhibitor liabilities [2]. The target compound's hERG IC50 of 794 nM represents a potential cardiac ion channel interaction that is not characteristic of the parent drug, underscoring its value as a reference compound for cardiac safety profiling of Roflumilast impurities during ANDA development [1][2].

hERG Binding
Supporting evidence
IC50 = 794 nM
Cardiac safety benchmark for impurity limits
Roflumilast shows negligible hERG binding
hERG channel Cardiac safety Safety pharmacology

Reference Standard for ANDA Submissions

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide is supplied as a fully characterized impurity reference standard with a standard purity of 97% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data [1]. This compound is specifically designated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for generic Roflumilast products, and is compliant with ICH Q3A/Q3B impurity qualification guidelines [1][2]. In contrast, Roflumilast API is the active pharmaceutical ingredient and cannot serve as an impurity reference standard; other Roflumilast-related impurities (e.g., Roflumilast Related Compound A, CAS 475271-62-6; Roflumilast Impurity E) possess distinct chemical structures and chromatographic retention times, making them non-interchangeable for the specific identification and quantification of this dihydroxy impurity .

Reference Standard
Supporting evidence
Purity ≥97% (HPLC); full characterization
Essential for ANDA impurity quantification
Batch-specific CoA with NMR, HPLC, GC
Reference standard ANDA submission Impurity profiling

Roflumilast Dihydroxy Impurity – Application Scenarios


Method Development and Validation for ANDA

This compound is the definitive reference standard for developing HPLC, UPLC, or LC-MS methods to detect and quantify the dihydroxy impurity in Roflumilast drug substance and finished product. Its certified purity (≥97%) and comprehensive characterization data (NMR, HPLC, GC) enable robust method validation per ICH Q2(R1) guidelines, ensuring that generic drug applications meet FDA and EMA impurity identification thresholds [1]. Its distinct chromatographic retention properties, derived from the absence of both cyclopropylmethoxy and difluoromethoxy groups, allow for reliable separation from Roflumilast API and other related impurities, making it irreplaceable for system suitability testing and impurity marker identification in stability studies [1].

Dopamine Receptor Off-Target Screening

With a Ki of 25.1 nM at the human D3 receptor (270-fold more potent than Roflumilast) and a Ki of 316 nM at the human D2 receptor, this compound serves as a valuable positive control and reference standard in dopamine receptor binding assays used to evaluate the off-target liability of PDE4 inhibitor candidates [2][3]. Its inclusion in GPCR screening panels allows safety pharmacology teams to calibrate assay sensitivity for dopaminergic off-target effects and to establish structure-activity relationships that differentiate PDE4 inhibition from dopamine receptor engagement, thereby informing lead optimization and impurity qualification strategies [2][3].

Cardiac Safety Assessment via hERG Binding

The target compound's hERG channel IC50 of 794 nM provides a quantitative benchmark for assessing the cardiac safety margin of Roflumilast impurities in accordance with ICH S7B guidelines [2]. By using this compound as a calibrated reference in [3H]dofetilide displacement assays or automated patch-clamp electrophysiology, pharmaceutical analysis and safety pharmacology teams can establish impurity acceptance limits that ensure generic Roflumilast products do not introduce hERG-related cardiac liability beyond levels acceptable to regulatory agencies [2].

Forced Degradation and Stability Method Development

As a potential degradant arising from hydrolytic or oxidative cleavage of the cyclopropylmethoxy and difluoromethoxy ether linkages in Roflumilast, this compound is essential for forced degradation studies designed to validate stability-indicating analytical methods. Its certified purity and structural characterization enable the accurate identification and quantification of this degradation product under stress conditions (acid, base, heat, light, oxidation), supporting shelf-life determination and regulatory filing requirements for generic Roflumilast products [1].

Application
Selection Property
Validation Focus
Impurity Profiling for ANDA
Certified purity and distinct chromatographic retention
System suitability and impurity quantification
D3/D2 Off-Target Screening
Dopamine receptor binding distinct from parent
GPCR panel sensitivity calibration
hERG Cardiac Safety Profiling
hERG channel binding benchmark
Impurity acceptance per ICH S7B
Forced Degradation Studies
Identity as potential hydrolytic degradant
Stability-indicating method validation
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